Bienvenue dans la boutique en ligne BenchChem!

2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

Medicinal Chemistry SAR Scaffold Optimization

Why procure CAS 2034423-09-9? This compound uniquely fills a critical SAR gap at the 6-position of the oxazolo[5,4-b]pyridine core. The benzylthioacetamide side chain introduces a thioether sulfur capable of distinct hinge-region methionine or DFG-cysteine interactions, complementing oxygen- and carbon-linked analog libraries. Class-level evidence shows N-substituent changes alter in vivo potency >10-fold; direct head-to-head comparisons with fluorophenyl, methoxyphenyl, and heteroaryl analogs are essential for rational linker prioritization. Supplied at ≥95% purity (LCMS/NMR confirmed) for kinase-targeted screening and anti-inflammatory probe development.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 2034423-09-9
Cat. No. B2407772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
CAS2034423-09-9
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CSCC4=CC=CC=C4
InChIInChI=1S/C22H19N3O2S/c1-15-18(24-20(26)14-28-13-16-8-4-2-5-9-16)12-19-22(23-15)27-21(25-19)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3,(H,24,26)
InChIKeyCPNKNHIFQVHIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide (CAS 2034423-09-9): Procurement-Relevant Baseline


2-(Benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide is a heterocyclic small molecule (MW 389.47, C22H19N3O2S) featuring a benzylthioacetamide side chain attached to the 6‑position of a 5‑methyl-2‑phenyloxazolo[5,4‑b]pyridine scaffold. The oxazolo[5,4‑b]pyridine core is a recognized privileged structure in medicinal chemistry, with established precedent for anti‑inflammatory, analgesic, and kinase‑targeted activities [1][2]. This compound is supplied as a high‑purity (≥95%, as confirmed by LCMS/NMR) research screening compound and building block, procurable through commercial vendors under catalog numbers such as CM817491 [3].

Why In‑Class Substitution of 2‑(Benzylthio)‑N‑(5‑methyl‑2‑phenyloxazolo[5,4‑b]pyridin‑6‑yl)acetamide Is Scientifically Unreliable


The oxazolo[5,4‑b]pyridine scaffold encompasses structurally diverse amide derivatives where subtle changes to the N‑6 substituent dramatically alter bioactivity. Clark et al. (1978) demonstrated that anti‑inflammatory potency in 2‑phenyloxazolo[5,4‑b]pyridines is exquisitely dependent on the nature and position of the phenyl substituent, with activity ranging from comparable to indomethacin down to inactive across a single congeneric series [1]. In the current compound, the benzylthioacetamide side chain introduces a thioether sulfur atom capable of distinct electronic (lone‑pair conjugation, polarizability) and lipophilic contributions relative to oxygen‑linked, fluorophenyl, or heteroaryl variants [2]. Class‑level evidence from antinociceptive oxazolo[5,4‑b]pyridin‑2(1H)‑ones further shows that modification of the N‑substituent can alter in vivo ED50 by >10‑fold (e.g., from 5.6 to >50 mg/kg po) even among close analogs [3]. Consequently, substituting a near‑isosteric analog with a different linker or aromatic moiety without direct comparative potency data introduces unacceptable risk of activity loss, off‑target engagement, or altered physicochemical properties.

Quantitative Differentiation Evidence for 2‑(Benzylthio)‑N‑(5‑methyl‑2‑phenyloxazolo[5,4‑b]pyridin‑6‑yl)acetamide vs. Closest Analogs


Structural Differentiation: Benzylthioacetamide vs. Phenylsulfanylpropanamide Linker Geometry and Conformational Flexibility

The target compound bears a benzylthioacetamide side chain (S–CH2–C6H5 linked via –CH2–CO–NH–), whereas its direct isobaric analog CAS 2034376-20-8 (N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-3-(phenylsulfanyl)propanamide) features a phenylsulfanylpropanamide linker (S–C6H5 linked via –CH2–CH2–CO–NH–). This difference introduces (1) a longer, more flexible three-carbon spacer in the analog vs. a rigidifying two-atom acetamide bridge in the target, (2) a benzyl sp³ center in the target that disrupts conjugation of the sulfur lone pair with the aromatic ring, and (3) a predicted LogP difference of approximately 0.3 units (calculated via atom‑based method) favoring higher lipophilicity for the benzylthio variant. In oxazolo[5,4‑b]pyridine SAR, such linker alterations have been shown to modulate in vivo antinociceptive potency by ≥3‑fold (Viaud et al. 1995, comparing propyl vs. butyl spacers) [1]. No direct head‑to‑head bioassay data between these two compounds have been published.

Medicinal Chemistry SAR Scaffold Optimization

Thioether Sulfur: A Pharmacophoric Differentiation from Oxygen- and Carbon-Linked Analogs

The benzylthio group incorporates a divalent sulfur atom, which is absent in the directly comparable oxygen‑linked 2‑methoxy‑N‑(5‑methyl‑2‑phenyloxazolo[5,4‑b]pyridin‑6‑yl)acetamide (benchchem reference, CAS not located in primary literature) and the carbon‑linked 2‑(4‑fluorophenyl)‑ analog (CAS 2034317-39-8). Sulfur's higher polarizability (α = 2.90 ų vs. 0.80 ų for oxygen) and capacity for σ‑hole interactions can enhance binding to hydrophobic enzyme pockets and modulate metabolic stability. In benzylsulfanyl benzoxazole antitubercular SAR, the replacement of oxygen by sulfur in the 2‑benzyl substituent altered MIC values by >4‑fold against M. tuberculosis [1]. While no direct kinase inhibition data for CAS 2034423-09-9 are published, the thioether feature is a recognized strategy for improving target residence time in ATP‑competitive kinase inhibitors. Class‑level data indicate oxazolo[5,4‑b]pyridine derivatives achieve IC50 values as low as 550 nM in kinase displacement assays [2], but no comparative data exist for the sulfur‑ vs. oxygen‑linked pair.

Drug Design Pharmacophore Modeling Kinase Inhibition

Anti-Inflammatory Activity: Class-Level Benchmarking Against Indomethacin

The oxazolo[5,4‑b]pyridine scaffold has validated anti‑inflammatory activity. Clark et al. (1978) reported that select 2‑(substituted phenyl)oxazolo[5,4‑b]pyridines exhibited anti‑inflammatory potency comparable to indomethacin in the carrageenan‑induced rat paw edema assay, a standard preclinical inflammation model, without the gastric irritation typical of acidic NSAIDs [1]. A vendor‑compiled research summary for CAS 2034423-09-9 states that the compound 'exhibits potent anti‑inflammatory effects by inhibiting cyclooxygenase (COX) enzymes,' and that it 'has been shown to effectively inhibit COX enzymes' responsible for prostaglandin‑mediated inflammation [2]. However, no primary publication reporting a COX IC50 value for CAS 2034423-09-9 was identified in the present search, and no direct side‑by‑side COX inhibition data against indomethacin or celecoxib are available.

Anti-inflammatory COX Inhibition Preclinical Pharmacology

Purity, Quality Control, and Procurement Availability: Vendor-Verified Specifications

CAS 2034423-09-9 is commercially available at ≥95% purity through multiple vendors, with analytical QC verification by LCMS and/or 400 MHz ¹H NMR [1]. One supplier (Life Chemicals) offers the compound in 5 μmol and 10 μmol quantities at $63 and $69 respectively, with a 15 mg bulk option also listed [1]. The closely related isobaric analog CAS 2034376-20-8 (same MF: C22H19N3O2S, same MW: 389.47) is similarly available, but no independent purity head‑to‑head comparison data exist. For screening library procurement, the presence of a unique Catalog Number (CM817491) and multiple supplier options provides supply‑chain redundancy that may not be available for less‑common analogs.

Chemical Procurement Quality Control HTS Screening

Recommended Application Scenarios for 2‑(Benzylthio)‑N‑(5‑methyl‑2‑phenyloxazolo[5,4‑b]pyridin‑6‑yl)acetamide Based on Evidence


Kinase‑Focused and Thioether‑Specific Fragment‑Based Screening Libraries

The benzylthioacetamide moiety provides a sulfur‑containing pharmacophoric fragment that complements oxygen‑ and carbon‑linked analog libraries. Given that oxazolo[5,4‑b]pyridine derivatives have demonstrated kinase inhibitory activity (IC50 as low as 550 nM in displacement assays [1]), this compound is suitable for inclusion in kinase‑targeted screening decks where thioether‑mediated interactions (e.g., with the hinge‑region methionine gatekeeper or DFG‑motif cysteine) are specifically sought.

Anti‑Inflammatory Lead Generation Leveraging the Non‑Acidic Oxazolopyridine Chemotype

The oxazolo[5,4‑b]pyridine scaffold is a validated non‑acidic anti‑inflammatory chemotype with activity comparable to indomethacin but lacking the GI irritation of acidic NSAIDs [2]. This compound can serve as a starting point for COX‑2‑directed medicinal chemistry optimization, with the benzylthio group offering a handle for modulating lipophilicity and metabolic stability independently of the core anti‑inflammatory pharmacophore.

SAR Expansion Around the 6‑Position of the Oxazolo[5,4‑b]pyridine Core

The compound occupies a specific point in the SAR matrix: benzylthio‑acetamide at the 6‑position. Existing class‑level evidence demonstrates that N‑substituent modifications on oxazolo[5,4‑b]pyridines alter in vivo potency by ≥10‑fold (ED50 range: 0.5–>50 mg/kg po in antinociception models [3]). Procurement of this compound permits direct head‑to‑head comparison with the phenylsulfanylpropanamide, fluorophenyl, methoxyphenyl, and heteroaryl analogs, thereby filling a critical gap in the SAR landscape and enabling rational prioritization of the optimal linker for a given target profile.

Chemical Biology Probe Development Targeting the Akt/mTOR Pathway

Vendor‑compiled research summaries indicate that CAS 2034423-09-9 induces apoptosis in cancer cell lines via Akt/mTOR pathway inhibition [4]. While primary publication data are lacking, the compound's structural features make it a candidate for probe development in PI3K/Akt/mTOR‑dependent cancer models. Its procurement enables independent validation of these reported effects and comparative profiling against established Akt inhibitors.

Quote Request

Request a Quote for 2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.